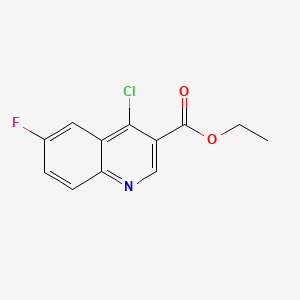

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHSOQWURBALSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363155 | |

| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77779-49-8 | |

| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS: 77779-49-8)

Introduction

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest to the pharmaceutical and chemical research sectors. As a functionalized heterocyclic compound, it serves as a crucial intermediate and "privileged building block" in the synthesis of more complex molecules, particularly in the development of novel fluoroquinolone antibiotics.[1][2] The strategic placement of the chloro and fluoro groups, combined with the reactive ethyl carboxylate handle, provides a versatile scaffold for medicinal chemists to explore structure-activity relationships (SAR) in drug discovery.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental causality and practical protocols for its characterization. The integrity of the data presented herein is paramount, with each key claim supported by authoritative references.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The key identifiers and structural information for this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 77779-49-8 | [3] |

| Molecular Formula | C₁₂H₉ClFNO₂ | [3][4] |

| Molecular Weight | 253.66 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | [4] |

| InChI Key | PPHSOQWURBALSQ-UHFFFAOYSA-N |[4] |

The structure features a bicyclic quinoline core, which is planar. The electron-withdrawing effects of the chlorine atom at the 4-position and the fluorine atom at the 6-position significantly influence the electron density of the aromatic system, impacting its reactivity and biological interactions. The ethyl ester at the 3-position provides a key site for further chemical modification, such as hydrolysis or amidation.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) intermediate are critical for process development, formulation, and predicting its behavior in biological systems.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments / Significance |

|---|---|---|

| Physical Form | Solid | Allows for standard solid handling procedures. |

| Melting Point | 62-63 °C | [3] A sharp melting range indicates high purity. |

| Boiling Point | 332.1 ± 37.0 °C | Predicted value; suggests high thermal stability.[3] |

| Density | 1.354 g/cm³ | [3] (Predicted) Useful for process calculations. |

| Lipophilicity (XlogP) | 3.1 | Predicted value; indicates moderate lipophilicity.[4] |

-

Melting Point: The relatively low melting point of 62-63 °C is an important parameter for purification by recrystallization and for drying processes, which should be conducted well below this temperature to avoid phase changes.[3]

-

Lipophilicity: The predicted XlogP value of 3.1 suggests that the molecule has a favorable balance of hydrophilicity and lipophilicity.[4] This is a crucial parameter in drug design, as it influences solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The ethyl group should present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The aromatic region will display complex splitting patterns for the protons on the quinoline core, influenced by both neighboring protons and through-space coupling with the fluorine atom. A key diagnostic signal would be the singlet for the proton at the C2 position.

-

¹³C NMR: The carbon spectrum will corroborate the structure with a signal for the ester carbonyl carbon (~165-170 ppm), carbons of the ethyl group, and multiple signals in the aromatic region. The carbons attached to or near the fluorine atom will exhibit characteristic C-F coupling, which is a powerful diagnostic tool.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z 253.03. A crucial feature will be the isotopic pattern of the molecular ion, which will show a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, a signature confirmation of the presence of a single chlorine atom. Predicted collision cross-section data for various adducts can further aid in identification.[4]

Caption: Standard analytical workflow for physicochemical characterization.

Experimental Protocols

The following protocols are standard, field-proven methods for determining the key properties discussed. Their execution with calibrated equipment ensures trustworthy and reproducible results.

5.1 Protocol for Melting Point Determination (Capillary Method)

This is the most common and reliable method for determining the melting point of a crystalline solid.

-

Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~62 °C).

-

Causality Insight: Once the temperature is within 10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. A slow rate is critical to allow for thermal equilibrium between the sample and the heating block, preventing an overestimation of the melting temperature.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). A narrow range (< 2 °C) signifies high purity.

-

5.2 Protocol for Spectroscopic Analysis (NMR)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆).

-

Expertise Insight: DMSO-d₆ is often a good starting choice for novel compounds due to its excellent solvating power, though Chloroform-d is also suitable if solubility is confirmed.

-

-

Data Acquisition:

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Subsequently, acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

-

-

Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and assign peaks to the corresponding atoms in the structure.

Synthesis and Reactivity Context

Understanding the synthesis provides context for potential impurities and handling. Quinolone cores are often synthesized via the Gould-Jacobs reaction. A plausible route for a related isomer involves the condensation of a substituted aniline (like 3-chloro-4-fluoroaniline) with a malonic ester derivative, followed by a thermal cyclization in a high-boiling solvent like diphenyl ether to form the quinoline ring system.[5]

Caption: Generalized workflow for the synthesis of quinolone cores.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The compound is classified as an eye irritant.

Table 3: GHS Safety Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H319: Causes serious eye irritation. |

| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling Recommendations:

-

Always use appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.

-

Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined solid with moderate lipophilicity and a melting point of 62-63 °C. Its structure, confirmed by standard spectroscopic techniques, makes it a valuable and versatile building block for the synthesis of high-value compounds, particularly in the field of antibacterial drug discovery. The data and protocols outlined in this guide provide a solid foundation for researchers to confidently handle, characterize, and utilize this important chemical intermediate in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 3. This compound CAS#: 77779-49-8 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C12H9ClFNO2) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

The Alchemical Intermediate: A Technical Guide to Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Modern Medicine

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. From the historic antimalarial quinine to modern fluoroquinolone antibiotics and targeted cancer therapies, the versatility of the quinoline ring system is undeniable.[1][2] Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS Number: 77779-49-8), a highly functionalized quinoline derivative, stands as a pivotal intermediate in the synthesis of numerous pharmacologically active compounds.[3][4] Its strategic arrangement of a reactive chloro group, a modulating fluoro substituent, and a versatile ester moiety makes it a prized building block for the discerning medicinal chemist. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, offering both theoretical understanding and practical, field-proven insights.

Physicochemical Properties: A Snapshot of a Versatile Building Block

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 77779-49-8 | |

| Molecular Formula | C₁₂H₉ClFNO₂ | |

| Molecular Weight | 253.66 g/mol | |

| Appearance | Solid | |

| Melting Point | 62-63 °C | [5] |

| Boiling Point | 332.1 ± 37.0 °C (Predicted) | [5] |

| Density | 1.354 g/cm³ | [5] |

| InChI Key | PPHSOQWURBALSQ-UHFFFAOYSA-N | |

| SMILES | ClC1=C(C(OCC)=O)C=NC2=CC=C(F)C=C21 |

Synthesis of this compound: A Two-Act Play of Cyclization and Chlorination

The synthesis of this compound is a testament to classic heterocyclic chemistry, primarily achieved through a robust two-step sequence: the Gould-Jacobs reaction to construct the core quinoline ring, followed by a strategic chlorination to install the reactive handle at the 4-position.

Part 1: The Gould-Jacobs Reaction - Forging the Quinoline Core

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[6][7][8] This reaction proceeds through an initial Michael addition of the aniline to DEEM, followed by an intramolecular cyclization at high temperatures.[6][9]

The synthesis of the precursor, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, commences with the reaction of 3-chloro-4-fluoroaniline with DEEM.[3][10] The electron-withdrawing nature of the halogen substituents on the aniline ring influences the reactivity and the conditions required for efficient cyclization.

Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxyquinoline precursor.

Experimental Protocol: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

-

Materials: 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, Acetone.

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture to approximately 145°C with continuous stirring for one hour. This condensation reaction typically proceeds without a solvent, forming the intermediate 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[3]

-

In a separate flask equipped with a reflux condenser, heat diphenyl ether to its boiling point (approximately 250°C).

-

Carefully add the crude intermediate from step 2 to the boiling diphenyl ether. Continue heating for an additional hour to facilitate the thermal cyclization.[3][11]

-

Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

-

Isolate the solid product by filtration and wash thoroughly with acetone to remove the diphenyl ether solvent. The product is typically a white to pale yellow solid.[3]

-

Part 2: Chlorination - Activating the 4-Position

The 4-hydroxyquinoline intermediate is a stable tautomer of the 4-quinolone. To generate the highly reactive this compound, the hydroxyl group must be converted to a chloro group. This is most commonly achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[11]

The mechanism of this chlorination involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.

Caption: Chlorination of the 4-hydroxyquinoline intermediate to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Materials: Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, Phosphorus oxychloride (POCl₃), Dowtherm A (or similar high-boiling inert solvent), Skellysolve B (or similar nonpolar solvent).

-

Procedure:

-

Suspend the dried ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in a high-boiling inert solvent like Dowtherm A in a flask equipped with a stirrer and reflux condenser.[11]

-

Heat the mixture to reflux for approximately one hour under a nitrogen atmosphere to ensure the removal of any residual water.

-

Cool the solution to room temperature and carefully add phosphorus oxychloride (an excess of at least one molar equivalent).

-

Heat the reaction mixture to 135-140°C and stir for one hour.[11]

-

After cooling, carefully pour the reaction mixture into a separatory funnel.

-

The product can be isolated by extraction and purified by recrystallization from a suitable solvent such as Skellysolve B.[11]

-

Chemical Reactivity and the Power of the 4-Chloro Group

The synthetic utility of this compound lies in the high reactivity of the chlorine atom at the 4-position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the quinoline nitrogen atom and the ester group at the 3-position further activates the 4-position towards nucleophilic attack.

This reactivity allows for the facile introduction of a wide variety of substituents at the C-4 position, including amines, alcohols, and thiols. This is the key transformation in the synthesis of many fluoroquinolone antibiotics, where the 4-chloro group is displaced by a piperazine or other amine-containing heterocycle.

Caption: The central role of nucleophilic substitution at the C-4 position.

Applications in Drug Discovery and Development: A Gateway to Bioactive Molecules

This compound is a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds. Its primary application lies in the development of antibacterial agents, but its utility extends to other therapeutic areas as well.

Fluoroquinolone Antibiotics

The most prominent application of this quinoline derivative is in the synthesis of fluoroquinolone antibiotics.[3][10][12] These broad-spectrum antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The core structure of many fluoroquinolones is assembled using a 4-chloroquinoline intermediate, with the 7-position being subsequently functionalized, often with a piperazine ring, to enhance antibacterial activity and pharmacokinetic properties. While the provided search results do not pinpoint a specific commercial fluoroquinolone directly synthesized from the title compound, the structural motif is highly indicative of its use in the synthesis of analogs of drugs like Gatifloxacin and Balofloxacin.[3]

Antimalarial Agents

The quinoline core is also central to many antimalarial drugs. The 4-aminoquinoline scaffold, in particular, is a well-established pharmacophore for antimalarial activity. This compound serves as a versatile precursor for the synthesis of novel 4-aminoquinoline derivatives, which can be screened for their efficacy against various strains of Plasmodium falciparum, the parasite responsible for malaria.[13][14][15]

Tyrosine Kinase Inhibitors

In the realm of oncology, quinoline-based compounds have emerged as potent tyrosine kinase inhibitors. These targeted therapies work by blocking the signaling pathways that drive cancer cell proliferation. The ability to readily modify the quinoline scaffold through nucleophilic substitution at the 4-position makes this compound an attractive starting material for the synthesis of novel kinase inhibitors.[16][17]

Caption: The diverse applications of this compound in medicinal chemistry.

Safety and Handling: A Researcher's Responsibility

As with all chemical reagents, proper handling and safety precautions are paramount when working with this compound. The following information is a summary of the available safety data.

-

Hazard Classification: Eye Irritant (Category 2).

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Signal Word: Warning.

-

Hazard Statement: H319 - Causes serious eye irritation.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[18]

-

Incompatible Materials: Strong acids, strong bases, strong reducing agents.[9]

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and perform a thorough risk assessment for any experimental procedures.[18][19][20]

Conclusion: A Versatile Tool for Innovation

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its synthesis, rooted in the classic Gould-Jacobs reaction, provides a reliable route to a highly versatile intermediate. The true value of this molecule is realized in its reactivity, where the activated 4-chloro position serves as a gateway for the introduction of diverse functionalities, enabling the creation of novel and potent therapeutic agents. For researchers in drug discovery and development, a thorough understanding of this key building block is not just beneficial—it is essential for driving innovation and addressing the ongoing challenges in human health.

References

- 1. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C12H9ClFNO2) [pubchemlite.lcsb.uni.lu]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. ablelab.eu [ablelab.eu]

- 10. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate [myskinrecipes.com]

- 17. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. merckmillipore.com [merckmillipore.com]

The Lynchpin of Fluoroquinolone Synthesis: An In-depth Technical Guide to Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Medicinal Chemistry

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate stands as a critical building block in the synthesis of a multitude of pharmacologically active compounds, most notably the potent class of fluoroquinolone antibiotics. Its strategic arrangement of functional groups—a reactive chloro group at the 4-position, a fluorine atom at the 6-position influencing electronic properties and metabolic stability, and an ethyl carboxylate at the 3-position for further molecular elaboration—renders it an invaluable synthon in drug discovery and development. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and reactivity, offering field-proven insights for researchers navigating the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 77779-49-8 | [1] |

| Molecular Formula | C₁₂H₉ClFNO₂ | [1] |

| Molecular Weight | 253.66 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 62-63 °C | |

| SMILES String | ClC1=C(C(OCC)=O)C=NC2=CC=C(F)C=C21 | [1] |

| InChI Key | PPHSOQWURBALSQ-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process, commencing with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a chlorination step to introduce the reactive handle at the 4-position.

Step 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinoline derivatives.[2] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[2]

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol:

-

Condensation: In a reaction vessel maintained under a nitrogen atmosphere, equimolar amounts of 4-fluoroaniline (e.g., 0.6 mole) and diethyl ethoxymethylenemalonate (e.g., 0.6 mole) are combined.[3]

-

The mixture is heated to approximately 140°C. The ethanol generated during the condensation is continuously removed. The reaction is typically monitored by TLC until the starting materials are consumed (approximately 1 hour).[3]

-

Cyclization: After the initial condensation, a high-boiling point solvent such as diphenyl ether is added to the reaction mixture.[3]

-

The mixture is then heated to reflux temperature (approximately 250-260°C) and maintained for a short period (e.g., 15 minutes) to facilitate the intramolecular cyclization.[3]

-

Isolation: Upon cooling, the reaction mixture is diluted with a non-polar solvent like diethyl ether to precipitate the product.[3]

-

The solid product, ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate, is collected by filtration, washed with diethyl ether, and dried.[3]

Step 2: Chlorination with Phosphorus Oxychloride

The hydroxyl group at the 4-position of the quinoline ring, formed in the Gould-Jacobs reaction, is subsequently converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4] This transformation is crucial as it activates the 4-position for subsequent nucleophilic substitution reactions.

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

Experimental Protocol:

-

Reaction Setup: Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃).[4]

-

The reaction mixture is heated, typically to around 100°C, and maintained for several hours (e.g., 6 hours). The progress of the reaction should be monitored by TLC.[4]

-

Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure.[4]

-

The residue is then carefully and slowly poured onto crushed ice with vigorous stirring to quench the reaction.

-

The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, as well as the ethyl group of the ester.

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. The proton at the 2-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom and the ester group. The fluorine at the 6-position will cause splitting of the adjacent aromatic protons.

-

Ethyl Group: A quartet corresponding to the -OCH₂- protons will be observed around δ 4.0-4.5 ppm, coupled to the methyl protons. A triplet for the -CH₃ protons will be seen further upfield, around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the range of δ 160-170 ppm.

-

Aromatic/Quinoline Carbons: The carbons of the quinoline ring will appear between δ 110-160 ppm. The carbon bearing the chlorine atom (C4) and the carbon adjacent to the nitrogen (C2) will be significantly downfield. The carbon-fluorine coupling will be observable for the carbon at the 6-position and its neighbors.

-

Ethyl Group Carbons: The -OCH₂- carbon will be around δ 60-65 ppm, and the -CH₃ carbon will be in the upfield region, around δ 14-16 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.[6]

-

C=N and C=C Stretching (Aromatic): Multiple sharp bands will be present in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.[8]

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl bond.

-

C-F Stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ range for the C-F bond.

-

C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester group.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.66 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Fragmentation: Common fragmentation pathways for quinoline esters include the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the quinoline ring.[9][10]

Reactivity and Applications in Drug Discovery

The key to the synthetic utility of this compound lies in the reactivity of the 4-chloro substituent. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of nucleophiles, which is a cornerstone of fluoroquinolone synthesis.[11][12][13]

Caption: Nucleophilic aromatic substitution at the C4 position.

Common nucleophiles used in reactions with 4-chloroquinolines include:

-

Amines: Primary and secondary amines, such as piperazine and its derivatives, readily displace the chloride to form 4-aminoquinoline structures, which are the core of many fluoroquinolone antibiotics like ciprofloxacin and norfloxacin.[11]

-

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides can introduce ether linkages at the 4-position.

-

Thiols: Thiols can be used to form 4-thioether derivatives.

The fluorine atom at the 6-position is generally unreactive towards nucleophilic substitution under these conditions and serves to modulate the electronic properties and biological activity of the final molecule. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, a common feature in many active fluoroquinolone drugs.

Safety and Handling

This compound is classified as an eye irritant.[10] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a synthetically versatile and highly valuable intermediate in the field of medicinal chemistry. Its straightforward two-step synthesis and the pronounced reactivity of its 4-chloro substituent make it an ideal starting material for the construction of complex molecular architectures, particularly in the development of new fluoroquinolone antibiotics. A comprehensive understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for researchers aiming to leverage this powerful building block in their drug discovery endeavors.

References

- 1. This compound AldrichCPR 77779-49-8 [sigmaaldrich.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel antibacterial agents. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, grounded in its physicochemical properties. In the absence of extensive published empirical data, this document offers a theoretical framework for solubility prediction, coupled with a detailed, field-proven experimental protocol for its precise determination. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data for research and development applications.

Introduction: The Significance of this compound

This compound, with a molecular formula of C₁₂H₉ClFNO₂ and a molecular weight of 253.66 g/mol , is a substituted quinoline derivative.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. The specific substitutions on this molecule—a chlorine atom at position 4, a fluorine atom at position 6, and an ethyl carboxylate group at position 3—impart unique electronic and steric properties that are leveraged in the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators.

Understanding the solubility of this solid compound, which has a melting point of 62-63°C, is paramount for its effective use.[1] Solubility dictates the choice of solvent for chemical reactions to ensure homogeneity and optimal reaction rates. It is also a crucial factor in designing crystallization processes for purification, where precise control over solubility is necessary to achieve high purity and yield. Furthermore, in the context of drug development, the solubility of an intermediate can impact the purity of the final active pharmaceutical ingredient (API), which is a critical quality attribute.

Physicochemical Properties and Predicted Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, we can predict its solubility behavior based on its molecular structure and general principles of solubility, often summarized by the adage "like dissolves like."

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClFNO₂ | [1] |

| Molecular Weight | 253.66 g/mol | [1] |

| Melting Point | 62-63 °C | [1] |

| Physical Form | Solid | |

| SMILES String | ClC1=C(C(OCC)=O)C=NC2=CC=C(F)C=C21 |

2.1. Analysis of Molecular Structure and Polarity

The molecule possesses several functional groups that influence its polarity and potential for intermolecular interactions:

-

Quinoline Core: The heterocyclic aromatic quinoline ring system is moderately polar.

-

Ethyl Carboxylate Group (-COOEt): This ester group is polar and can act as a hydrogen bond acceptor.

-

Chloro and Fluoro Substituents (-Cl, -F): These electron-withdrawing halogen atoms increase the overall polarity of the molecule.

Given this combination of polar functional groups, this compound is expected to be a polar molecule.

2.2. Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the compound is predicted to have higher solubility in polar organic solvents and lower solubility in nonpolar solvents.

-

High Predicted Solubility:

-

Polar Protic Solvents: Solvents like ethanol, methanol, and isopropanol are expected to be effective at dissolving the compound. The ability of these solvents to act as hydrogen bond donors could interact favorably with the ester and quinoline nitrogen.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF) are also predicted to be good solvents due to their polarity and ability to engage in dipole-dipole interactions.

-

-

Moderate Predicted Solubility:

-

Chlorinated Solvents: Dichloromethane and chloroform may show moderate solvating power.

-

-

Low Predicted Solubility:

-

Nonpolar Solvents: Hydrocarbon solvents like hexane, heptane, and toluene are expected to be poor solvents for this polar compound.

-

The following diagram illustrates the logical flow of predicting solubility based on molecular properties.

Caption: Logical workflow for predicting the solubility of the target compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.

3.1. Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

3.2. Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

3.3. Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes (e.g., 1 mL)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Samples:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a clean vial, ensuring no solid particles are transferred.

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions by HPLC. A C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.4. Self-Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated:

-

Time to Equilibrium: Conduct a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured solubility does not change significantly after a certain point, indicating that equilibrium has been reached.

-

Purity of Materials: The purity of both the solute and the solvent should be confirmed prior to the experiment, as impurities can affect solubility.

-

Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, a robust prediction can be made based on its polar molecular structure. It is anticipated to be highly soluble in polar organic solvents and poorly soluble in nonpolar ones. For drug development and process chemistry applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for its experimental determination.

Future work should focus on the systematic measurement of the solubility of this important intermediate in a wide range of pharmaceutically relevant solvents at various temperatures. Such data would be invaluable for creating predictive models and for optimizing the synthesis, purification, and formulation of new quinoline-based therapeutic agents.

References

Bridging the Gap: A Guide to the Theoretical and Spectroscopic Investigation of Quinoline Derivatives

An In-Depth Technical Guide:

Introduction: The Enduring Relevance of the Quinoline Scaffold

Quinoline, a simple heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as the foundational scaffold for a vast and diverse family of molecules.[1][2][3] Its derivatives are indispensable in medicinal chemistry, with applications ranging from antimalarial agents like quinine and chloroquine to anticancer, antibacterial, and anti-inflammatory drugs.[1][4][5][6] Beyond the pharmaceutical realm, the unique electronic and photophysical properties of quinolines make them valuable in materials science for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[4][7][8]

The development of novel quinoline-based drugs and materials hinges on a deep understanding of their structure-property relationships.[9] This guide provides researchers, scientists, and drug development professionals with a technical overview of the synergistic approach of combining theoretical computational studies with practical spectroscopic analysis to elucidate, predict, and rationally design quinoline derivatives with desired functionalities. We will explore the causality behind experimental choices, detail validated protocols, and demonstrate how the integration of in silico and benchtop methodologies accelerates discovery.

Chapter 1: The Theoretical Foundation - Predictive Power of Computational Chemistry

Before a compound is ever synthesized, computational chemistry allows us to predict its behavior, saving invaluable time and resources. Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for investigating the electronic structure and properties of quinoline derivatives.[2][10]

The Role of Density Functional Theory (DFT)

DFT calculations are instrumental in determining the fundamental characteristics of a molecule. The primary rationale for employing DFT is its favorable balance of computational cost and accuracy for medium-to-large organic molecules like quinolines.

Key Applications of DFT for Quinoline Derivatives:

-

Geometry Optimization: The first and most crucial step is to find the lowest energy conformation of the molecule. This optimized geometry is the basis for all subsequent property calculations.

-

Electronic Properties: DFT provides insights into the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and electronic excitation properties.[2][7] A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in its absorption spectrum.

-

Reactivity Descriptors: From HOMO and LUMO energies, global quantum-molecular descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated.[11][12] These values help rationalize and predict the reactivity of different quinoline derivatives in chemical reactions.

-

Vibrational Analysis: Calculating vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) spectrum, which can be directly compared with experimental data.[7][13]

Simulating Spectra with Time-Dependent DFT (TD-DFT)

While DFT excels at describing the ground electronic state, Time-Dependent DFT (TD-DFT) is the workhorse for studying excited states. This makes it an invaluable tool for predicting the UV-Visible absorption spectra of quinoline derivatives.[11][12][14] TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths (related to the intensity of the absorption bands), providing a direct theoretical counterpart to experimental spectroscopy.[15][16] This allows for the assignment of specific electronic transitions (e.g., π → π* or n → π*) to the observed spectral bands.[15]

Experimental Protocol: A Standard DFT & TD-DFT Workflow

This protocol outlines a typical computational investigation of a novel quinoline derivative.

-

Structure Drawing: Build the 3D structure of the quinoline derivative using a molecular editor (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method Selection (The Causality):

-

Functional: The B3LYP hybrid functional is a very common and well-validated choice for organic molecules, providing a good balance of accuracy and efficiency.[10][14] For excited state calculations, range-separated functionals like CAM-B3LYP are often preferred as they can provide more accurate results for charge-transfer excitations.[7][14]

-

Basis Set: The 6-31G(d,p) or 6-31+G(d,p) basis sets are frequently used.[11][15] The inclusion of polarization functions ('d,p') is critical for describing the non-spherical nature of electron density in bonds, while diffuse functions ('+') are important for molecules with lone pairs or for describing excited states.

-

-

Geometry Optimization: Perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-31+G(d,p)). This step calculates the minimum energy structure.

-

Frequency Calculation: Run a frequency calculation at the same level of theory. This validates the optimized structure (confirming it's a minimum) and provides theoretical IR data and thermodynamic parameters.[2]

-

TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to compute the first several electronic excited states. This will yield the predicted UV-Vis absorption wavelengths and their corresponding intensities.[12]

-

Data Analysis: Extract and analyze the output data: optimized coordinates, HOMO/LUMO energies, molecular orbital plots, predicted vibrational frequencies, and simulated absorption spectra.

Visualization: Computational Chemistry Workflow

Caption: A typical workflow for the computational analysis of a quinoline derivative.

Chapter 2: Unveiling Molecular Properties - Spectroscopic Characterization

Spectroscopy is the experimental cornerstone for characterizing newly synthesized quinoline derivatives. It provides tangible data to confirm structures, probe electronic properties, and quantify performance for various applications.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental for studying the photophysical properties of quinoline derivatives, especially for applications in sensing and optoelectronics.[8]

-

UV-Visible Absorption: Measures the electronic transitions from the ground state to excited states upon absorption of light. The resulting spectrum provides the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which relates to the probability of that transition occurring.[8] Substituents on the quinoline ring can dramatically alter the absorption profile; electron-donating groups (e.g., -NH2, -OH) typically cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO2) can cause a hypsochromic (blue) shift.[17][18]

-

Fluorescence Spectroscopy: After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon. Fluorescence spectroscopy measures this emission. Key parameters include the emission maximum (λem), the Stokes shift (the energy difference between λmax and λem), and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed and quantifies the efficiency of the emission process.[8][19]

Experimental Protocol: Photophysical Characterization

-

Sample Preparation: Prepare a stock solution of the quinoline derivative in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mM). Create a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM). The choice of concentration is crucial to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the λmax.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the near-IR.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.58).[20]

-

Prepare a series of standard and sample solutions with absorbances below 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Measure the absorbance and integrated fluorescence intensity for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8]

-

Data Presentation: Photophysical Properties of Example Quinolines

| Compound Class | Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Reference |

| Aminoquinoline | 6-amino | ~350-400 | ~450-550 | > 1500 | up to 0.83 | [8] |

| Hydroxyquinoline | 8-hydroxy | ~310-320 | ~490-510 | > 15000 | Varies | [21] |

| Chalcone-Quinoline | Nitro group | ~260-280 | - | - | Low (Quenched) | [17] |

| Chalcone-Quinoline | Amine group | ~270-290 | ~450-480 | > 15000 | Moderate to Good | [17] |

NMR and Mass Spectrometry for Structural Verification

While UV-Vis and fluorescence spectroscopies probe electronic properties, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unambiguous structural elucidation.

-

NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. 1H NMR confirms the number and connectivity of protons, while 13C NMR does the same for carbon atoms.[22][23] Advanced 2D techniques like COSY and HMQC can be used to resolve complex structures by showing correlations between different nuclei.[24] NMR is the definitive method for confirming the successful synthesis of a target quinoline derivative.

-

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, which can be used to confirm the elemental composition of the newly synthesized compound.[22][25][26]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their characteristic vibrational frequencies.[27][28]

Chapter 3: The Synergy - Integrating Theory and Experiment

The true power in modern chemical research comes from integrating computational predictions with experimental results. This creates a feedback loop where each discipline informs and validates the other, leading to a deeper understanding and accelerating the design of new molecules.

The core of this synergy lies in comparison. For instance, the UV-Vis spectrum predicted by TD-DFT can be overlaid with the experimentally measured spectrum.[16] A good agreement validates the computational model and allows for a confident assignment of the observed absorption bands to specific electronic transitions.[12][14] Discrepancies, on the other hand, can point to unforeseen factors like strong solvent effects or molecular aggregation, prompting further investigation.

Similarly, the calculated HOMO-LUMO gap from DFT should correlate with the onset of absorption in the UV-Vis spectrum.[7][16] A series of derivatives with computationally predicted decreasing bandgaps should experimentally exhibit a progressive red-shift in their λmax. This correlative approach is fundamental to establishing robust structure-property relationships.

Visualization: Integrated Research Workflow

Caption: The iterative cycle of theoretical prediction and experimental validation.

Chapter 4: Applications in Rational Design

The integrated approach described herein is pivotal for the rational design of quinoline derivatives in both drug discovery and materials science.

-

Drug Development: By understanding the structural features that govern interactions with biological targets, chemists can design more potent and selective drugs.[9][29] Quantitative Structure-Activity Relationship (QSAR) models, often built using descriptors derived from DFT calculations, can predict the biological activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.[30][31]

-

Materials Science: For applications like OLEDs, the goal is to tune the electronic properties to achieve emission at a specific color with high quantum efficiency. The predictive power of TD-DFT allows scientists to screen libraries of virtual compounds, identifying derivatives with the desired HOMO-LUMO gaps and transition properties before embarking on complex syntheses.[8][13]

Conclusion

The study of quinoline derivatives is a vibrant and impactful field. A modern, efficient research program no longer treats computational chemistry and experimental spectroscopy as separate disciplines. Instead, it leverages their synergy. Theoretical calculations provide predictive insights and a deep mechanistic understanding, while spectroscopic techniques provide the essential real-world data for validation and characterization. By embracing this integrated workflow, researchers can accelerate the discovery and development of the next generation of quinoline-based pharmaceuticals and advanced materials.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 4. nbinno.com [nbinno.com]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 14. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 15. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinine - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.aip.org [pubs.aip.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and Spectroscopic Studies of Some Novel Quinoline Derivatives | Semantic Scholar [semanticscholar.org]

- 28. ukm.my [ukm.my]

- 29. researchgate.net [researchgate.net]

- 30. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biochemical Mechanisms of Action of Quinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their development as anticancer, antimalarial, and antimicrobial agents.[1][2][3] Understanding the precise biochemical mechanisms through which these compounds exert their effects is paramount for optimizing existing therapies and designing next-generation drugs with enhanced efficacy and selectivity.

This technical guide provides an in-depth exploration of the core mechanisms of action of quinoline derivatives. Moving beyond a simple catalog of effects, we will dissect the causality behind experimental choices and present validated protocols, offering a framework for rigorous biochemical investigation.

Genotoxic Mechanisms: Targeting the Integrity of DNA

A primary mode of action for many potent quinoline-based anticancer agents is the disruption of DNA integrity and processing. This is achieved predominantly through two interconnected mechanisms: DNA intercalation and the poisoning of topoisomerase enzymes.[4][5]

DNA Intercalation

The planar aromatic ring system of certain quinoline derivatives allows them to slide between the base pairs of the DNA double helix.[6][7] This physical insertion, or intercalation, induces significant structural perturbations, including unwinding of the helix and an increase in DNA length. These changes create a physical blockade that obstructs the molecular machinery responsible for replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7]

Confirming intercalation requires more than a single experiment. A positive result in one assay (e.g., a spectral shift) could arise from other binding modes like groove binding. Therefore, a combination of biophysical techniques is employed to build a self-validating case for intercalation.

-

Spectroscopic Titration (UV-Vis & Fluorescence): Provides the initial evidence of interaction. Intercalation typically causes hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the compound's UV-Vis spectrum upon binding to DNA.[8]

-

Ethidium Bromide (EtBr) Displacement Assay: This fluorescence-based assay provides stronger evidence. EtBr fluoresces brightly when intercalated. A competing quinoline intercalator will displace EtBr, causing a measurable decrease in fluorescence.[8][9]

-

Viscometry: This is a definitive, albeit lower-throughput, test. Because intercalation lengthens and stiffens the DNA helix, it increases the viscosity of a DNA solution.[8] An observed increase in relative viscosity upon addition of the quinoline derivative is considered strong proof of intercalation.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological DNA problems, such as supercoiling, during replication and transcription.[10] They work by creating transient breaks in the DNA backbone. Many quinoline derivatives do not inhibit the enzyme directly but act as "poisons." They stabilize the transient "cleavable complex," where the topoisomerase is covalently bound to the DNA, preventing the re-ligation of the DNA strand break.[10] This leads to an accumulation of double-strand breaks, which are highly cytotoxic.[11]

-

Topoisomerase I (Topo I): Creates single-strand breaks. Camptothecin and its derivatives are classic quinoline alkaloids that poison Topo I.[12]

-

Topoisomerase II (Topo II): Creates double-strand breaks. Amsacrine is a synthetic quinoline derivative that acts as a Topo II poison.[5]

Caption: Workflow for identifying and validating a topoisomerase poison.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This protocol assesses a compound's ability to inhibit the catalytic activity of Topoisomerase II, which relaxes supercoiled DNA.

-

Reaction Setup: On ice, prepare a 20 µL reaction mix for each sample in a microcentrifuge tube.

-

11 µL Nuclease-Free Water

-

2 µL 10x Topo II Reaction Buffer (final: 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

2 µL Supercoiled pBR322 DNA (0.5 µg total)

-

2 µL of quinoline derivative at various concentrations (or DMSO as vehicle control).

-

-

Enzyme Addition: Add 3 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction. A "no enzyme" control should be included.

-

Incubation: Incubate all tubes at 37°C for 30 minutes.[8][13]

-

Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye (containing 1% SDS, 50 mM EDTA, and bromophenol blue).[8] Add 2 µL of Proteinase K (10 mg/mL) and incubate for another 15 minutes at 37°C to digest the enzyme.[14]

-

Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[14]

-

Analysis: Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length. Visualize the DNA bands under UV light.[10]

-

Expected Results: The "no enzyme" control will show only the fast-migrating supercoiled DNA band. The "vehicle control" will show a ladder of slower-migrating relaxed topoisomers. An effective inhibitor will show a dose-dependent decrease in the formation of relaxed DNA, with the band pattern resembling the "no enzyme" control at high concentrations.

-

Enzyme Inhibition: Targeting Cellular Signaling

Beyond direct DNA interaction, quinoline derivatives are potent inhibitors of various enzymes, most notably protein kinases, which are central to cellular signaling pathways that control growth, proliferation, and survival.[15]

Protein Kinase Inhibition

Many quinoline-based drugs are designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of protein kinases.[4] Their rigid scaffold can be functionalized to achieve high affinity and selectivity for specific kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.[4][16] Several FDA-approved kinase inhibitors, including bosutinib and lenvatinib, feature a quinoline core.[16]

Initial screening for kinase inhibitors requires a high-throughput, sensitive, and robust method. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are ideal. They are homogeneous (no-wash steps), minimizing handling errors, and the time-resolved detection minimizes background fluorescence, increasing the signal-to-noise ratio. This allows for reliable identification of hits from large compound libraries.

// Nodes Kinase [label="Kinase", fillcolor="#FBBC05"]; Substrate [label="Fluorescent Peptide\nSubstrate"]; ATP [label="ATP"]; Inhibitor [label="Quinoline\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antibody [label="Terbium-Labeled\nAntibody (Donor)"]; PhosphoSubstrate [label="Phosphorylated\nSubstrate (Acceptor)"]; ADP [label="ADP"]; FRET [label="TR-FRET Signal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoFRET [label="No Signal", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Inhibitor -> Kinase [label="Binds to\nATP Pocket"]; Kinase -> Substrate [label="Phosphorylates"]; ATP -> Kinase; Substrate -> PhosphoSubstrate [style=invis]; Kinase -> ADP [style=invis]; Antibody -> PhosphoSubstrate [label="Binds to\nPhospho-site"]; {rank=same; Antibody; PhosphoSubstrate;} PhosphoSubstrate -> FRET [label="Energy\nTransfer"]; Antibody -> FRET [style=invis]; Inhibitor -> NoFRET [label="Prevents\nPhosphorylation"]; }

Caption: Principle of a TR-FRET kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of 2x Kinase/Substrate solution (containing the target kinase and its specific peptide substrate in reaction buffer).

-

Add 0.5 µL of the quinoline inhibitor at various concentrations (or DMSO control).

-

Initiate the reaction by adding 2 µL of 2.5x ATP solution.

-

Mix gently and incubate at 30°C for 60 minutes.[17]

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[17][18]

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Expected Results: Kinase activity is directly proportional to the light signal. An effective inhibitor will result in a dose-dependent decrease in luminescence. Data is plotted to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

| Quinoline Derivative | Target Kinase | IC₅₀ (nM) | Reference |

| Bosutinib | Src | 1.2 | [15] |

| Lenvatinib | VEGFR-2 | 4.0 | [16] |

| Cabozantinib | c-Met | 1.3 | [16] |

| Neratinib | EGFR | 5.0 | [16] |

Table 1: Examples of FDA-approved quinoline-based kinase inhibitors and their potencies.

Antimalarial Mechanism: Disrupting Heme Detoxification

The quinoline antimalarials, such as chloroquine and quinine, are a cornerstone of malaria treatment.[19] Their primary mechanism of action targets a unique biochemical process in the malaria parasite, Plasmodium falciparum.

During its lifecycle in red blood cells, the parasite digests host hemoglobin in its acidic food vacuole to obtain amino acids.[20] This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystal called hemozoin (also known as malaria pigment).[21][22]

Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic food vacuole.[19][20] There, they are thought to bind to heme and cap the growing hemozoin crystal, preventing further polymerization.[22] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and parasite death.[19]

// Nodes Hb [label="Hemoglobin"]; Heme [label="Toxic Free Heme", style="rounded,filled", fillcolor="#FBBC05"]; Polymerization [label="Heme Polymerization"]; Hemozoin [label="Inert Hemozoin Crystal", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline\nAntimalarial", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Death [label="Parasite Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hb -> Heme [label="Parasite Digestion"]; Heme -> Polymerization [label="Detoxification"]; Polymerization -> Hemozoin; Quinoline -> Polymerization [label="Inhibits", color="#EA4335"]; Heme -> Death [label="Accumulation\nLeads to"]; }

Caption: Mechanism of quinoline antimalarials via heme polymerization inhibition.

Experimental Protocol: Heme Polymerization Inhibitory Assay (HPIA)

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic crystal identical to hemozoin.[21]

-

Preparation: In a 96-well microplate, add 50 µL of the quinoline test compound at various concentrations. Include chloroquine as a positive control and distilled water as a negative control.[23]

-

Heme Addition: Add 100 µL of a 1 mM hematin solution (in 0.2 M NaOH) to each well.[23]

-

Initiation: Initiate the polymerization reaction by adding 50 µL of glacial acetic acid (pH ~2.6-3.0) to each well.[23]

-

Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.[23]

-

Washing: Centrifuge the plate at 8000 rpm for 10 minutes. Discard the supernatant. Wash the resulting pellet of β-hematin three times by resuspending in 200 µL of DMSO followed by centrifugation.[23] This step removes unreacted, soluble heme.

-

Quantification: After the final wash, discard the DMSO and dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.

-

Analysis: Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.[21] The amount of absorbance is proportional to the amount of β-hematin formed. Calculate the percent inhibition relative to the negative control and determine the IC₅₀ value.

Antimicrobial Mechanism: Targeting Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones are a major class of synthetic quinolone derivatives with broad-spectrum antibacterial activity.[] Their mechanism of action is the direct inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11][25][26]

-

DNA Gyrase (GyrA₂GyrB₂): Introduces negative supercoils into bacterial DNA, which is crucial for initiating DNA replication. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[11][]

-

Topoisomerase IV (ParC₂ParE₂): Responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of topoisomerase IV is the main mechanism against Gram-positive bacteria.[11][]

Similar to their action in eukaryotic cells, fluoroquinolones stabilize the ternary complex of the enzyme, the drug, and the DNA.[25] This blocks the progress of the replication fork and leads to the generation of lethal double-strand breaks, resulting in rapid bactericidal activity.[11][27]

Conclusion and Future Directions

The quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a diverse range of fundamental biochemical targets. The mechanisms detailed herein—DNA intercalation, topoisomerase poisoning, kinase inhibition, and disruption of heme detoxification—highlight the versatility of this chemical motif. Future research will continue to focus on refining the selectivity of quinoline derivatives to minimize off-target effects and overcome resistance mechanisms. The integration of structural biology, computational modeling, and robust biochemical assays will be critical in designing novel quinoline-based therapeutics with superior efficacy and safety profiles for treating cancer, malaria, and bacterial infections.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. ijmphs.com [ijmphs.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline alkaloids as intercalative topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]